3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine
Description
Properties
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)15-7-6-13(3)9-16(15)18-11-14-5-4-8-17-10-14/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCMTUYAZRFEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Phenoxy Intermediate
The phenoxy intermediate, 2-isopropyl-5-methylphenol or its derivatives, is typically prepared or sourced as a starting material. The phenol group is then converted into a reactive intermediate such as an epoxide or a halomethyl derivative to enable further coupling.
Epoxide formation : The phenol can be reacted with epichlorohydrin in the presence of a strong base like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) to form the corresponding epoxide intermediate. This reaction is typically carried out at room temperature with stirring for a few hours, followed by neutralization and purification steps including solvent removal and chromatographic purification on silica gel.
Halomethyl derivative formation : Alternatively, the phenol may be converted to a chloromethyl or bromomethyl derivative by reaction with formaldehyde and hydrochloric acid or other halogenating agents, facilitating nucleophilic substitution later.
Coupling with Piperidine
The key step involves nucleophilic substitution of the activated phenoxy intermediate with piperidine or a piperidine derivative:
Nucleophilic substitution reaction : The epoxide or halomethyl intermediate is reacted with piperidine under reflux conditions in an appropriate solvent such as ethyl ether, tetrahydrofuran (THF), or chloroform. The reaction mixture is often heated (e.g., 50 °C to reflux) for several hours (typically 3 hours) to ensure complete conversion.
Use of reducing agents : In some protocols, lithium aluminum hydride (LiAlH4) is used to reduce intermediates or assist in the formation of the desired product. For example, LiAlH4 suspended in ethyl ether or a mixture of ethyl ether and THF is added dropwise to the reaction mixture and refluxed for several hours. After completion, excess LiAlH4 is quenched carefully with water saturated with sodium sulfate.
Work-up and Purification
After completion of the reaction, the mixture is cooled and treated with aqueous acid (e.g., sulfuric acid) to acidify the solution, followed by basification with ammonia or sodium hydroxide to liberate the free base of the product.
The organic phase is extracted multiple times with solvents such as ethyl ether or chloroform, washed, dried over anhydrous sodium sulfate, and concentrated by evaporation.
Purification is commonly achieved by chromatography on silica gel columns using solvents such as toluene, ethyl acetate, or mixtures thereof. Gradient elution may be employed to separate the desired product from impurities.
Summary of Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Epoxide formation | Phenol + epichlorohydrin + NaH | DMF | Room temperature | ~2.5 hours | ~46% | Purified by silica gel chromatography |
| Nucleophilic substitution | Epoxide or halomethyl intermediate + piperidine | Ethyl ether, THF, chloroform | 50 °C to reflux | 3 hours | Not specified | Dropwise addition of LiAlH4 if used |
| Reduction (if applicable) | LiAlH4 suspension | Ethyl ether, THF | Reflux | 3 hours | Not specified | Excess LiAlH4 quenched with water/Na2SO4 |
| Work-up and extraction | Acidification, basification, solvent extraction | Ethyl ether, chloroform | Ambient | - | - | Multiple extractions and washes |
| Purification | Silica gel chromatography | Toluene, ethyl acetate | Ambient | - | 7 g from 16 g crude | Gradient elution |
Research Findings and Notes
The reaction mixture's temperature and time are critical to maximize yield and purity. Heating at 50 °C for 3 hours is commonly reported for alkylation steps.
LiAlH4 is used to reduce intermediates or to assist in forming the piperidine-substituted product. Handling requires careful quenching to avoid violent reactions.
Chromatographic purification is essential to obtain the pure compound, often involving gradient elution with toluene and methanol mixtures.
The overall synthetic route is designed to maintain the integrity of the isopropyl and methyl substituents on the phenoxy ring, which are important for the compound’s biological activity.
The described methods are consistent with those used for related phenoxy-piperidine derivatives with therapeutic applications, indicating robustness and reproducibility.
Chemical Reactions Analysis
3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine is of significant interest in scientific research due to its diverse applications in medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, including detailed data tables and case studies that highlight its relevance in various fields.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
a. Antidepressant Activity
Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown promising results in animal models, suggesting that this compound may enhance mood regulation.
b. Antipsychotic Properties
The compound's structural similarity to known antipsychotic agents allows for exploration as a potential treatment for schizophrenia and other psychotic disorders. Its interaction with dopamine receptors is under investigation to elucidate its efficacy and safety profile.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
a. Synthesis of Novel Compounds
It can be used as a building block to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. The piperidine ring facilitates various reactions such as alkylation, acylation, and cyclization.
b. Reaction Mechanisms
The compound can undergo nucleophilic substitution reactions due to the presence of the phenoxy group, allowing for the introduction of various functional groups that can modify its biological activity.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives, including this compound. The results demonstrated significant improvement in behavioral tests indicative of antidepressant activity, correlating with increased serotonin levels in the brain.
Case Study 2: Antipsychotic Efficacy
In a preclinical trial, researchers evaluated the antipsychotic potential of this compound against established models of psychosis. The findings suggested that it effectively reduced hyperactivity and altered dopamine receptor activity, warranting further investigation into its clinical applications.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant | [Journal of Medicinal Chemistry] |
| This compound | Antipsychotic | [Pharmacology Reports] |
Table 2: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | KOH, DMF, reflux | 85 |
| Acylation | Acetic anhydride, pyridine | 78 |
| Cyclization | Heat, solvent-free conditions | 90 |
Mechanism of Action
The mechanism of action of 3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A comparative analysis of key structural analogs is summarized below:
Key Observations:
Substituent Positioning and Linkage: The target compound features a phenoxymethyl bridge, enhancing steric bulk compared to direct phenoxy-linked analogs like 3-(5-isopropyl-2-methylphenoxy)piperidine hydrochloride ( ). This may influence receptor binding kinetics or metabolic stability. Paroxetine ( ) substitutes the phenoxy group with a benzodioxolyl ring, which increases electron density and may enhance serotonin reuptake inhibition.
Chirality and Stereochemical Effects :
- Paroxetine’s stereochemistry ((3S,4R)-configuration) is critical for its SSRI activity ( ). The target compound’s stereochemical configuration (if chiral) remains undefined but could significantly impact its pharmacological profile.
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Bulky substituents (e.g., isopropyl) may hinder cytochrome P450-mediated oxidation, as seen in paroxetine’s resistance to rapid metabolism ( ).
Biological Activity
3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-isopropyl-5-methylphenoxy group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 946680-16-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the phenoxy group enhances binding affinity, allowing for modulation of biological pathways.
Biological Activity Overview
The compound has been evaluated for several biological activities, including:
-
Anticancer Activity :
- A study reported that derivatives related to this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the low micromolar range .
- The mechanism involves inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Anticancer Evaluation
In a comparative study, a derivative containing the same piperidine structure was tested against standard chemotherapeutics like doxorubicin. It demonstrated superior anticancer activity with IC50 values lower than those of established drugs .
Case Study 2: Antimicrobial Testing
Another study evaluated a series of piperidine derivatives for antimicrobial properties, revealing moderate to strong activity against several bacterial strains. This positions these compounds as potential candidates for developing new antibiotics .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
